molecular formula C6H9N3O2 B1446045 {5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol CAS No. 1798716-97-8

{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol

Cat. No.: B1446045
CAS No.: 1798716-97-8
M. Wt: 155.15 g/mol
InChI Key: VPKVOLNWGQRDCM-UHFFFAOYSA-N
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Description

{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol is a chemical compound characterized by its unique molecular structure, which includes a triazolo[3,4-c][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as amino alcohols, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: {5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which {5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

  • {5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanamine

  • [1,2,4]triazolo[4,3-a]pyrazine derivatives

Uniqueness: {5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol is unique due to its specific structural features and potential applications. While similar compounds may share some structural similarities, the presence of the methanol group in this compound provides distinct chemical and biological properties.

Properties

IUPAC Name

6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c10-3-5-7-8-6-4-11-2-1-9(5)6/h10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKVOLNWGQRDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NN=C(N21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798716-97-8
Record name {5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol
Reactant of Route 2
{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol
Reactant of Route 3
{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol
Reactant of Route 4
{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol
Reactant of Route 5
{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol
Reactant of Route 6
{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol

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